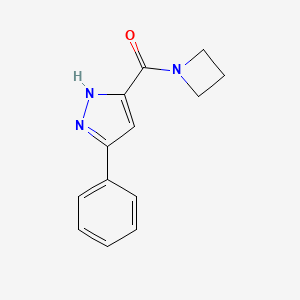
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, also known as PTU, is a chemical compound that has been widely studied for its potential use in scientific research. PTU is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes.
Wirkmechanismus
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea inhibits IRE1 by binding to its kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to the accumulation of misfolded proteins in the ER, which triggers the UPR pathway. The UPR pathway is a cellular response to ER stress that aims to restore ER homeostasis by increasing protein folding capacity and decreasing protein synthesis.
Biochemical and Physiological Effects
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to induce ER stress and activate the UPR pathway in a variety of cell types, including cancer cells. 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been shown to have anti-proliferative effects on cancer cells, possibly due to its ability to induce ER stress and activate apoptosis. Additionally, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes. However, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has some limitations for lab experiments. 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is not specific to IRE1 and can also inhibit other kinases, which may lead to off-target effects. Additionally, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea. One area of interest is the development of more specific inhibitors of IRE1 that do not have off-target effects. Another area of interest is the study of the anti-proliferative effects of 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea on cancer cells, with the goal of developing 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea-based therapies for cancer. Additionally, further investigation into the anti-inflammatory effects of 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea could lead to the development of novel treatments for inflammatory diseases.
Synthesemethoden
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can be synthesized through a multi-step process involving the reaction of 1-(pyridin-3-ylmethyl)pyrrolidin-2-one with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with urea to yield 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been used in a variety of scientific research applications, including as a tool for studying the function of the endoplasmic reticulum (ER) and the unfolded protein response (UPR). 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to inhibit the activity of inositol-requiring enzyme 1 (IRE1), a key component of the UPR pathway. This inhibition leads to the accumulation of misfolded proteins in the ER, allowing researchers to study the cellular response to ER stress.
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-2,4-6,8,10-11,16H,3,7,9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAGXCQXDQIMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(11-Methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanenitrile](/img/structure/B7455216.png)
![2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)
![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)
![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)




